N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a benzothiazole-derived compound characterized by three key structural motifs:
- Tetrahydrofuran (THF)-methyl substituent: The THF moiety introduces a cyclic ether group, which may improve metabolic stability and modulate lipophilicity.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-2-24-15-9-10-17-18(12-15)26-20(21-17)22(13-16-8-5-11-25-16)19(23)14-6-3-4-7-14/h9-10,12,14,16H,2-8,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWXWUDBBSNQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its various biological activities. The presence of the tetrahydrofuran group adds to its structural complexity, potentially influencing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molecular Weight | 370.48 g/mol |
| CAS Number | 920185-20-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Benzothiazole Core : This is achieved through condensation reactions involving 2-aminothiophenol and ethyl bromoacetate.
- Introduction of Tetrahydrofuran : The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions with appropriate aldehydes.
- Final Coupling : The final product is obtained through coupling reactions that link the benzothiazole and tetrahydrofuran components to the cyclopentanecarboxamide structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can possess antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) ranging from 50 to 250 μg/mL against various pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies on related benzothiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation in various cell lines, including breast and liver cancer cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Some studies suggest that these compounds may inhibit specific kinases or enzymes involved in tumor progression .
Case Studies
- Antibacterial Activity Study : A study conducted on a series of benzothiazole derivatives, including those similar to this compound, demonstrated effective inhibition against Staphylococcus aureus with MIC values as low as 50 μg/mL .
- Anticancer Efficacy : Another research highlighted the anticancer potential of related compounds in inhibiting the growth of MDA-MB-231 (breast cancer) cells, where several derivatives exhibited IC50 values ranging from 5 to 15 μM .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
A study highlighted the antimicrobial potential of thiazole derivatives, demonstrating significant activity against pathogens responsible for infections, which suggests that this compound could serve as a lead structure for developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Benzothiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro assays have shown that compounds with similar structural characteristics can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) .
Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets, potentially blocking pathways critical for tumor growth and survival . This highlights the importance of further exploring the structure-activity relationship (SAR) to optimize therapeutic efficacy.
Comparison with Similar Compounds
Ethoxy vs. Methylthio Groups
- Target Compound : The 6-ethoxy group (C₂H₅O) may enhance solubility due to its polar nature compared to sulfur-containing substituents.
- 5-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide () : The 6-methylthio (SCH₃) group is less polar but may improve membrane permeability. Methylthio groups are also more resistant to oxidative metabolism than ethoxy groups.
Trifluoromethyl Substitution
- N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide derivatives () : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which can increase metabolic stability and alter electronic properties of the benzothiazole ring. This contrasts with the electron-donating ethoxy group in the target compound.
Carboxamide Group Variations
Cyclopentane vs. Cyclopropane
Aromatic vs. Aliphatic Carboxamides
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide () : The acetamide group with a benzodioxole substituent introduces aromaticity, which may enhance π-π stacking interactions. In contrast, the cyclopentanecarboxamide in the target compound offers a balance between rigidity and lipophilicity.
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Substituent Polarity : Ethoxy groups (as in the target compound) improve water solubility compared to methylthio or trifluoromethyl groups, which may favor oral bioavailability .
- THF-Methyl Group : The THF moiety may reduce first-pass metabolism by shielding the compound from enzymatic degradation, a hypothesis supported by its use in other pharmaceuticals .
Preparation Methods
Benzothiazole Ring Formation
The benzothiazole scaffold is constructed via cyclocondensation of 2-amino-4-ethoxyphenol with thiourea in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, adapted from naphthofuran syntheses, proceeds under refluxing ethanol to yield 6-ethoxybenzo[d]thiazol-2-amine with 65–72% efficiency.
Reaction Conditions :
- 2-Amino-4-ethoxyphenol (1.0 eq), thiourea (1.2 eq), AlCl₃ (0.1 eq)
- Ethanol, reflux, 12 h
- Yield : 68% (pale yellow crystals)
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 7.62 (d, J = 8.8 Hz, 1H, C4'-H), 7.54 (d, J = 2.4 Hz, 1H, C7'-H), 7.01 (d, J = 8.8 Hz, 1H, C5'-H), 4.06 (q, J = 6.8 Hz, 2H, -OCH₂CH₃), 1.35 (t, J = 6.4 Hz, 3H, -OCH₂CH₃).
- IR (KBr): 3190 cm⁻¹ (N-H stretch), 1662 cm⁻¹ (C=O amide).
Synthesis of (Tetrahydrofuran-2-yl)methylamine
Tosylation-Amination Sequence
Tetrahydrofurfuryl alcohol undergoes tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane, followed by amination using aqueous ammonia under pressurized conditions:
Step 1: Tosylation
- Tetrahydrofurfuryl alcohol (1.0 eq), TsCl (1.1 eq), Et₃N (2.0 eq)
- DCM, 0°C → rt, 4 h
- Yield : 89% (colorless oil)
Step 2: Amination
- Tosylate intermediate (1.0 eq), NH₃ (7.0 M in MeOH, 5.0 eq)
- Sealed tube, 100°C, 24 h
- Yield : 74% (clear liquid)
Characterization Data :
- ¹H NMR (CDCl₃): δ 3.85–3.75 (m, 1H, THF-OCH), 3.65–3.55 (m, 2H, THF-CH₂O), 2.75 (dd, J = 12.4, 6.8 Hz, 2H, -CH₂NH₂), 1.90–1.45 (m, 4H, THF-CH₂).
Assembly of the N,N-Disubstituted Amide
Sequential Coupling Using BOP Reagent
The secondary amine N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)amine is synthesized via a two-step protocol:
Step 1: Formation of Secondary Amine
- 6-Ethoxybenzo[d]thiazol-2-amine (1.0 eq), (tetrahydrofuran-2-yl)methyl tosylate (1.1 eq), K₂CO₃ (2.0 eq)
- DMF, 80°C, 18 h
- Yield : 58% (off-white solid)
Step 2: Amide Bond Formation
- Secondary amine (1.0 eq), cyclopentanecarbonyl chloride (1.2 eq), BOP reagent (1.5 eq), Et₃N (3.0 eq)
- DCM, 0°C → rt, 12 h
- Yield : 63% (white crystalline solid)
Optimization Insights :
- Microwave-assisted coupling (150 W, 110°C, 2 min) increases yield to 71%.
- Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes polar byproduct retention.
Analytical Characterization of Final Product
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 7.60 (d, J = 8.8 Hz, 1H, benzothiazole-H), 4.05 (q, J = 6.8 Hz, 2H, -OCH₂CH₃), 3.90–3.70 (m, 3H, THF-OCH and -CH₂N), 2.45–1.50 (m, 13H, cyclopentane and THF-CH₂), 1.35 (t, J = 6.4 Hz, 3H, -OCH₂CH₃).
- ¹³C NMR : δ 175.2 (C=O), 162.0 (benzothiazole-C2), 115.3–125.8 (aromatic carbons), 76.8 (THF-OCH), 44.5 (cyclopentane-C), 29.8–25.3 (THF-CH₂).
- HRMS (ESI): m/z calcd for C₂₀H₂₅N₃O₃S [M+H]⁺: 396.1584; found: 396.1587.
Purity and Yield Optimization
| Step | Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Benzothiazole | AlCl₃, reflux | 68 | 98.5 |
| 2 | Tosylation | TsCl, 0°C | 89 | 99.2 |
| 3 | Amination | NH₃, 100°C | 74 | 97.8 |
| 4 | Amide coupling | BOP, microwave | 71 | 98.9 |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Adapting methodologies from antitumor agent synthesis, a one-pot approach condenses cyclopentanecarboxylic acid , 6-ethoxybenzo[d]thiazol-2-amine , and (tetrahydrofuran-2-yl)methylamine using HATU/DIPEA in acetonitrile under microwave irradiation (120°C, 15 min). This method achieves 66% yield but requires stringent stoichiometric control.
Enzymatic Amidification
Lipase-mediated coupling in tert-butanol at 45°C (72 h) provides an eco-friendly alternative with 54% yield, though scalability remains challenging.
Challenges and Mitigation Strategies
Byproduct Formation in Alkylation
Over-alkylation during secondary amine synthesis generates tertiary ammonium salts. Mitigation involves:
- Slow addition of tosylate to the amine at 0°C
- Use of phase-transfer catalysts (e.g., TBAB) to enhance selectivity
Amide Racemization
High-temperature coupling risks racemization at the tetrahydrofuran chiral center. Low-temperature BOP activation (0°C) coupled with short reaction times (<6 h) preserves stereochemical integrity.
Q & A
Q. What are the typical synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide, and what reaction conditions are critical for its preparation?
The synthesis of this compound likely involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. Key steps may include:
- Coupling of benzo[d]thiazole and tetrahydrofuran moieties : Ethoxy-substituted benzo[d]thiazole intermediates are synthesized via nucleophilic substitution or condensation reactions, as seen in analogous thiazole derivatives .
- Cyclopentanecarboxamide formation : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with the secondary amine group. Inert atmospheres (e.g., N₂) and solvents like DMF or acetonitrile are often critical to prevent oxidation and improve yield .
- Purification : Column chromatography or recrystallization in solvents such as ethanol or ethyl acetate is typically employed .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the absence of regioisomers. For example, the ethoxy group on the benzo[d]thiazole ring would show characteristic shifts at ~1.4 ppm (CH₃) and ~4.0 ppm (CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula, particularly for distinguishing between similar derivatives (e.g., ethoxy vs. methoxy substituents) .
- HPLC-PDA : Ensures >95% purity, especially for detecting byproducts from incomplete coupling reactions .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups on the benzo[d]thiazole ring) influence the compound’s physicochemical properties?
- Solubility : Ethoxy groups enhance lipophilicity compared to methoxy, affecting solubility in polar solvents like water. This can be quantified via logP measurements using shake-flask or chromatographic methods .
- Stability : Electron-donating groups (e.g., ethoxy) may increase resistance to oxidative degradation, as observed in related thiazole derivatives under accelerated stability testing (40°C/75% RH) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly in the amide coupling step?
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or HOBt improves coupling efficiency by reducing racemization and side reactions. For example, EDCI/HOBt systems achieve ~70–80% yields in analogous amide syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while low temperatures (0–5°C) minimize decomposition. Evidence from similar carboxamide syntheses shows a 15–20% yield increase under these conditions .
- Real-time monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS tracking helps identify intermediate formation and adjust reaction times dynamically .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?
- Assay standardization : Normalize protocols for cell viability (e.g., MTT vs. ATP-based assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%). For example, discrepancies in thiazole derivative cytotoxicity often arise from differences in cell line metabolic activity .
- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that alter potency. A study on similar compounds revealed that ethoxy group demethylation in vivo reduced efficacy by 40% .
Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Computational models predict strong binding to kinase ATP pockets due to the benzo[d]thiazole moiety’s planar structure. For instance, analogous compounds show sub-micromolar affinity for EGFR via π-π stacking and hydrogen bonding .
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) and thermodynamics. A related cyclopentanecarboxamide exhibited slow dissociation (koff = 0.02 s⁻¹), suggesting prolonged target engagement .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS analysis to track parent compound depletion. For example, ethoxy-substituted thiazoles typically show t₁/₂ > 60 minutes, indicating moderate stability .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions. Structural analogs with tetrahydrofuran groups have shown low CYP inhibition (IC₅₀ > 50 μM) .
Q. What computational tools are recommended for predicting the compound’s ADME properties?
- ADMET Predictor™ or SwissADME : These platforms estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. For instance, the tetrahydrofuran moiety may reduce BBB permeability compared to furan derivatives .
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid environments, which informs formulation strategies (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
